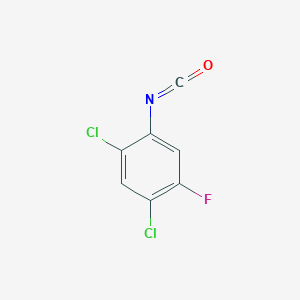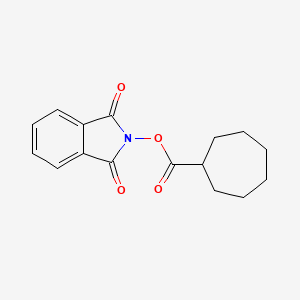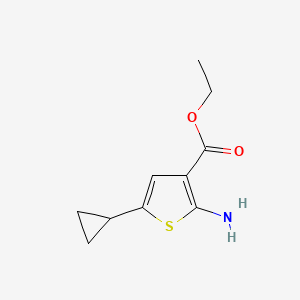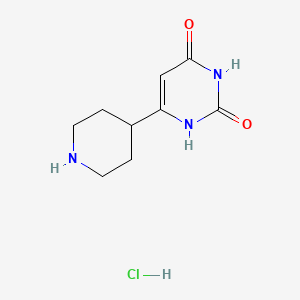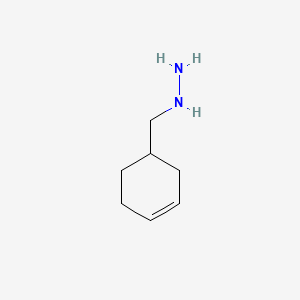
(3-Cyclohexenylmethyl)hydrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Cyclohexenylmethyl)hydrazine is an organic compound that features a hydrazine functional group attached to a cyclohexene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3-Cyclohexenylmethyl)hydrazine typically involves the reaction of cyclohexenylmethyl halides with hydrazine. The reaction is carried out in an organic solvent such as ethanol or methanol under reflux conditions. The general reaction scheme is as follows:
Cyclohexenylmethyl Halide+Hydrazine→this compound+Hydrogen Halide
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions
(3-Cyclohexenylmethyl)hydrazine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding hydrazones or azines.
Reduction: It can be reduced to form amines.
Substitution: It can undergo nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides are employed.
Major Products Formed
Oxidation: Formation of hydrazones or azines.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted hydrazines.
Applications De Recherche Scientifique
(3-Cyclohexenylmethyl)hydrazine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of various heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the synthesis of specialty chemicals and intermediates for pharmaceuticals.
Mécanisme D'action
The mechanism of action of (3-Cyclohexenylmethyl)hydrazine involves its interaction with molecular targets such as enzymes and receptors. It can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic activity. The compound may also interact with DNA, leading to potential genotoxic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclohexylmethylhydrazine: Similar structure but lacks the double bond in the cyclohexene ring.
Phenylhydrazine: Contains a phenyl group instead of a cyclohexenyl group.
Methylhydrazine: Contains a methyl group instead of a cyclohexenylmethyl group.
Uniqueness
(3-Cyclohexenylmethyl)hydrazine is unique due to the presence of the cyclohexene ring, which imparts distinct chemical reactivity and biological activity compared to its analogs. The double bond in the cyclohexene ring can participate in additional chemical reactions, making it a versatile intermediate in organic synthesis.
Propriétés
Numéro CAS |
13324-54-4 |
|---|---|
Formule moléculaire |
C7H14N2 |
Poids moléculaire |
126.20 g/mol |
Nom IUPAC |
cyclohex-3-en-1-ylmethylhydrazine |
InChI |
InChI=1S/C7H14N2/c8-9-6-7-4-2-1-3-5-7/h1-2,7,9H,3-6,8H2 |
Clé InChI |
KBSFNBVPRCQFRC-UHFFFAOYSA-N |
SMILES canonique |
C1CC(CC=C1)CNN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




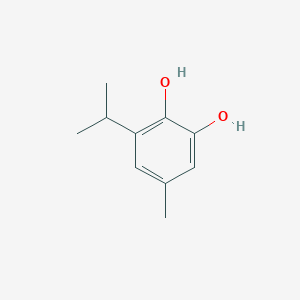
![[4-(Difluoromethyl)-3-fluorophenyl]methanesulfonylchloride](/img/structure/B13579575.png)
